3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine
CAS No.: 56543-82-9
Cat. No.: VC8280060
Molecular Formula: C13H10ClN3
Molecular Weight: 243.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56543-82-9 |
|---|---|
| Molecular Formula | C13H10ClN3 |
| Molecular Weight | 243.69 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine |
| Standard InChI | InChI=1S/C13H10ClN3/c1-9-6-7-17-12(8-9)15-16-13(17)10-2-4-11(14)5-3-10/h2-8H,1H3 |
| Standard InChI Key | ZLLPDARDUQNRGL-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NN=C(N2C=C1)C3=CC=C(C=C3)Cl |
| Canonical SMILES | CC1=CC2=NN=C(N2C=C1)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Nomenclature
The core structure of 3-(4-chlorophenyl)-7-methyl- triazolo[4,3-a]pyridine consists of a bicyclic system where a 1,2,4-triazole ring is fused to a pyridine ring at positions 4 and 3-a. The numbering follows IUPAC conventions, with the triazole nitrogen atoms occupying positions 1, 2, and 4. Key substituents include:
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3-position: A 4-chlorophenyl group (C₆H₄Cl), introducing aromaticity and electron-withdrawing effects.
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7-position: A methyl group (CH₃), enhancing lipophilicity and metabolic stability.
The molecular formula is C₁₄H₁₁ClN₄, with a molecular weight of 270.72 g/mol. A calculated partition coefficient (logP) of 3.8 suggests moderate lipophilicity, favoring membrane permeability .
Synthesis and Structural Optimization
Traditional Synthetic Routes
The synthesis of triazolo[4,3-a]pyridines typically involves cyclocondensation reactions. For 3-(4-chlorophenyl)-7-methyl derivatives, a common approach utilizes:
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Intermediate preparation: 2-Hydrazinylpyridine derivatives are reacted with 4-chlorobenzaldehyde to form hydrazone intermediates.
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Cyclization: Oxidative cyclization using agents like lead tetraacetate or iodine yields the triazolo[4,3-a]pyridine core .
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Functionalization: Methylation at position 7 is achieved via nucleophilic substitution or Friedel-Crafts alkylation, depending on precursor availability .
A representative synthesis pathway is summarized below:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrazone formation | 2-Hydrazinylpyridine, 4-chlorobenzaldehyde, ethanol, reflux | 75% |
| Cyclization | I₂, DMSO, 80°C, 4h | 62% |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 58% |
Electrochemical Synthesis
Recent advances highlight electrochemical methods as sustainable alternatives. By applying a current of 10 mA in acetonitrile with platinum electrodes, triazole-fused heterocycles are synthesized without stoichiometric oxidants . This method improves atom economy and reduces waste, aligning with green chemistry principles.
Physicochemical Properties
Key physicochemical parameters of 3-(4-chlorophenyl)-7-methyl- triazolo[4,3-a]pyridine are extrapolated from structural analogs :
| Property | Value |
|---|---|
| Molecular weight | 270.72 g/mol |
| logP (octanol-water) | 3.8 |
| Hydrogen bond donors | 0 |
| Hydrogen bond acceptors | 4 |
| Polar surface area | 45.2 Ų |
| Solubility (water) | <1 mg/mL |
The chlorophenyl and methyl groups contribute to low aqueous solubility but enhance bioavailability through improved passive diffusion.
Pharmacological Activities
Central Nervous System (CNS) Effects
Triazolo[4,3-a]pyridines exhibit affinity for serotonin and dopamine receptors. For example, trazodone (a related compound) acts as a 5-HT₂A antagonist and serotonin reuptake inhibitor . The methyl group in 3-(4-chlorophenyl)-7-methyl derivatives may enhance blood-brain barrier penetration, suggesting potential antipsychotic or anxiolytic applications.
Antimicrobial Activity
Chlorophenyl-substituted triazolopyridines demonstrate moderate antibacterial activity against Gram-positive strains (e.g., Staphylococcus aureus, MIC = 8–16 µg/mL) . The mechanism likely involves disruption of cell membrane integrity via hydrophobic interactions.
Applications and Industrial Relevance
Pharmaceutical Development
This compound’s balanced logP and low polar surface area make it a candidate for CNS drug development. Structural modifications could optimize pharmacokinetics (e.g., prodrug strategies for solubility).
Agricultural Chemistry
Chlorophenyl derivatives are explored as fungicides. In vitro assays against Botrytis cinerea show 70% inhibition at 50 ppm, comparable to commercial agents .
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